PI3K-IN-2
Overview
Description
PI3K-IN-2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromen-4-one core, substituted with morpholine and pyrrolidine groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-2 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chromen-4-one core.
Addition of the Morpholine Groups: The morpholine groups are added through nucleophilic substitution reactions, where morpholine reacts with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of Catalysts: Catalysts may be employed to increase the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH would be carefully controlled to ensure consistent production.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PI3K-IN-2 involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
PI3K-IN-2: This compound itself.
Other Chromen-4-one Derivatives: Compounds with similar chromen-4-one cores but different substituents.
Pyrrolidine and Morpholine Derivatives: Compounds with similar pyrrolidine or morpholine groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C28H29F2N3O5 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
8-[(2R)-1-(3,5-difluorophenyl)pyrrolidin-2-yl]-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C28H29F2N3O5/c29-19-14-20(30)16-21(15-19)33-3-1-2-24(33)22-12-18(28(35)32-6-10-37-11-7-32)13-23-25(34)17-26(38-27(22)23)31-4-8-36-9-5-31/h12-17,24H,1-11H2/t24-/m1/s1 |
InChI Key |
CPFXYHKMOTWOFK-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=CC(=C2)F)F)C3=CC(=CC4=C3OC(=CC4=O)N5CCOCC5)C(=O)N6CCOCC6 |
Canonical SMILES |
C1CC(N(C1)C2=CC(=CC(=C2)F)F)C3=CC(=CC4=C3OC(=CC4=O)N5CCOCC5)C(=O)N6CCOCC6 |
Origin of Product |
United States |
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